2-[(4-chlorophenoxy)methyl]-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-{2-[(4-CHLOROPHENOXY)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}-1,3-THIAZOLE is a synthetic organic compound with a complex structure. It is characterized by the presence of multiple heterocyclic rings, including pyrrolo, triazolo, and thiazole moieties. The compound also features a chlorophenoxy group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-CHLOROPHENOXY)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}-1,3-THIAZOLE typically involves multi-step reactions. The process begins with the preparation of the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, followed by the introduction of the chlorophenoxy group and the thiazole ring. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-CHLOROPHENOXY)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}-1,3-THIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-{2-[(4-CHLOROPHENOXY)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}-1,3-THIAZOLE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[(4-CHLOROPHENOXY)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}-1,3-THIAZOLE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other biological functions.
Comparison with Similar Compounds
Similar Compounds
- **2-{2-[(4-BROMOPHENOXY)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}-1,3-THIAZOLE
- **2-{2-[(4-FLUOROPHENOXY)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}-1,3-THIAZOLE
Uniqueness
The uniqueness of 2-{2-[(4-CHLOROPHENOXY)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}-1,3-THIAZOLE lies in its specific substitution pattern and the presence of the chlorophenoxy group. This structural feature imparts distinct chemical and biological properties, differentiating it from similar compounds with different substituents.
Properties
Molecular Formula |
C19H15ClN6OS |
---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
2-[4-[(4-chlorophenoxy)methyl]-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]-1,3-thiazole |
InChI |
InChI=1S/C19H15ClN6OS/c1-11-12(2)26(19-21-7-8-28-19)17-16(11)18-23-15(24-25(18)10-22-17)9-27-14-5-3-13(20)4-6-14/h3-8,10H,9H2,1-2H3 |
InChI Key |
VNBGCAYVAWEVRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)COC4=CC=C(C=C4)Cl)C5=NC=CS5)C |
Origin of Product |
United States |
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